Pdk1-IN-RS2 is a small-molecule compound designed as a mimic of the peptide docking motif known as PIFtide. It serves as a selective inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1), with a dissociation constant () of 9 μM, indicating its affinity for the target. This compound has been shown to inhibit the activation of downstream kinases, particularly S6K1, which is crucial in various signaling pathways related to cell growth and metabolism .
Pdk1-IN-RS2 is cataloged under CAS number 1643958-89-7 and is primarily used for research purposes. It falls under the category of small-molecule inhibitors that target specific protein kinases, particularly those involved in the phosphoinositide signaling pathway . The compound has garnered attention for its potential applications in cancer research and therapeutic interventions.
The synthesis of Pdk1-IN-RS2 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
The synthesis must ensure that the sulfonyl group is correctly incorporated, as it plays a critical role in binding to PDK1 through ionic interactions with Arg131 .
Pdk1-IN-RS2 has a defined molecular structure that facilitates its interaction with PDK1. The compound features:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing unambiguous electron density for the bound compound at high resolution (1.5 Å) during complex formation with PDK1 .
Pdk1-IN-RS2 participates in biochemical reactions primarily by inhibiting PDK1 activity. The compound's mechanism involves:
Experimental assays have demonstrated that at concentrations around 20 μM, Pdk1-IN-RS2 can inhibit PDK1-mediated activation of S6K1 by approximately 60% .
The mechanism by which Pdk1-IN-RS2 exerts its effects can be summarized as follows:
Pdk1-IN-RS2 exhibits several physical and chemical properties relevant to its function:
These properties are critical for designing experiments and determining appropriate conditions for use in biological assays .
Pdk1-IN-RS2 has significant potential applications in scientific research:
PDK1-IN-RS2 (chemical name: 5-chloro-N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-sulfonamide; molecular weight: 380.89 Da; CAS: 1643958-89-7) is a diaryl sulfonamide compound engineered to target the PIF (PDK1-Interacting Fragment) pocket, a conserved allosteric site located in the small N-lobe of the phosphoinositide-dependent kinase 1 catalytic domain. This hydrophobic pocket, distinct from the ATP-binding site, naturally accommodates the hydrophobic motif (HM) of substrate kinases like S6K and SGK via a protein-peptide interface [1] [2]. Structural analyses reveal that PDK1-IN-RS2 mimics three critical hydrophobic residues (Phe14, Phe17, Tyr19) of the native PIFtide (REPRILSEEEQEMFRDFDYIADWC) through its naphthothiazole and thiophene rings [1] [6]. The sulfonamide group forms a salt bridge with Arg131 of PDK1, replicating the interaction of Asp16 in PIFtide, while its chloro-thiophene moiety occupies a sub-pocket analogous to Tyr19’s binding site [1] [3] [9]. This mimicry enables competitive displacement of PIFtide with a dissociation constant (Kd) of 9 μM, as quantified by fluorescence polarization assays [1] [3].
Table 1: Structural Mimicry of PIFtide by PDK1-IN-RS2
PIFtide Residue | Function in Binding | PDK1-IN-RS2 Chemical Group | Interaction with PDK1 |
---|---|---|---|
Phe14 | Hydrophobic anchoring | Naphthothiazole ring | Van der Waals contacts with Ile119, Val127 |
Phe17 | Hydrophobic anchoring | Naphthothiazole ring | Packing against Leu155, Val124 |
Tyr19 | Hydrophobic anchoring | 5-Chloro-thiophene ring | Fills sub-pocket near Leu159 |
Asp16 | Salt bridge formation | Sulfonamide group | Ionic bond with Arg131 |
Mutagenesis studies confirm that residues Arg131, Gln150, and Leu155 constitute energetic hot spots for PDK1-IN-RS2 binding. Disruption of these residues reduces binding affinity by >10-fold, underscoring the compound’s dependence on the PIF pocket’s architecture [1] [2]. Crystallographic data (PDB: 4RQV) further demonstrate that PDK1-IN-RS2 stabilizes the αC-helix in an "in" conformation, analogous to PIFtide-induced activation states [1] [4].
Despite its structural mimicry of an activator peptide, PDK1-IN-RS2 exhibits paradoxical functional effects: it stimulates PDK1’s catalytic activity toward soluble peptide substrates (e.g., T308tide) by ~6-fold but inhibits phosphorylation of full-length substrate kinases like S6K1 [1] [3] [9]. This substrate selectivity arises from two interconnected mechanisms:
Table 2: Substrate Selectivity Profile of PDK1-IN-RS2
Substrate Type | Dependence on PIF Pocket | Effect of PDK1-IN-RS2 | Functional Outcome |
---|---|---|---|
T308tide (synthetic peptide) | None | 6-fold activation | Increased catalytic turnover |
S6K1 (full-length kinase) | High (HM docking required) | >70% inhibition | Blocked downstream signaling |
Akt/PKB | Low (PH-domain mediated) | No significant effect | Unaltered phosphorylation |
SGK | High | >60% inhibition | Impaired cellular stress response |
This selective inhibition is pharmacologically significant: it enables precise disruption of oncogenic pathways driven by S6K or SGK without compromising Akt-mediated survival functions, reducing potential off-target effects [5] [7].
PDK1-IN-RS2 binding induces long-range allosteric effects that propagate through the kinase domain, as revealed by multi-microsecond molecular dynamics simulations and difference contact network analysis (dCNA):
Additionally, regulatory motifs in the kinase-PH interdomain linker (residues 360–400) adopt distinct orientations upon PIF-pocket occupancy. In the PDK1-IN-RS2-bound state, the linker stabilizes a salt bridge between Glu130 (αC-helix) and Lys111 (β4 strand), further enhancing ATP-binding site allostery [5] [8]. These conformational shifts illustrate how PIF-pocket ligands like PDK1-IN-RS2 function as molecular rheostats, fine-tuning PDK1’s catalytic output in a substrate-dependent manner.
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